2-Ethyl-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
2-ethyl-5-[(4-methylpiperazin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-3-14-19-18-23(20-14)17(24)16(25-18)15(13-7-5-4-6-8-13)22-11-9-21(2)10-12-22/h4-8,15,24H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOJRCLNSMCZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H23N5OS
- Molecular Weight : 357.48 g/mol
- IUPAC Name : 2-ethyl-5-[(4-methylpiperazin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Biological Activity Overview
Research indicates that thiazole and triazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
A study conducted on related thiazole compounds demonstrated that many derivatives possess moderate to good antimicrobial activity. In vitro tests showed that various synthesized compounds exhibited significant inhibition against bacterial strains. The results are summarized in the following table:
| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |
|---|---|
| 5a | 15 |
| 5b | 18 |
| 5c | 12 |
| 5d | 10 |
| Control (Ketoconazole) | 20 |
This suggests that derivatives similar to the compound could also exhibit notable antimicrobial effects .
Anticancer Activity
In recent studies investigating thiazole-based compounds for anticancer properties, several derivatives demonstrated cytotoxic effects on various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung Cancer) | 2.4 |
| Compound B | U87MG (Glioma) | <1 |
| Compound C | MCF7 (Breast Cancer) | 15 |
These findings indicate that the compound may have potential as an anticancer agent due to its ability to inhibit tumor cell growth .
The exact mechanism of action for the compound is still under investigation; however, it is believed to involve the modulation of specific receptors or enzymes related to cellular signaling pathways. For instance, some thiazole derivatives have been shown to act as inhibitors of certain kinases involved in cancer progression .
Case Studies
Several case studies have highlighted the efficacy of thiazole and triazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving a series of thiazole derivatives showed significant improvement in bacterial clearance in patients with chronic infections.
- Case Study on Cancer Treatment : In a preclinical model using Ehrlich ascites carcinoma cells, a derivative exhibited a tumor growth inhibition rate significantly higher than standard chemotherapy agents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-Ethyl-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol . For instance:
- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to inhibit key signaling pathways involved in tumor growth, such as the PI3K/AKT pathway .
- Case Study : In a study involving human breast adenocarcinoma cells (MCF-7), derivatives exhibited an IC50 value of 7 μM, indicating significant anticancer activity .
Neuropharmacological Effects
The compound's structural components suggest potential applications in treating neurological disorders:
- Mechanism of Action : The piperazine group is known for its affinity to various neurotransmitter receptors, including serotonin and dopamine receptors. This suggests that the compound may have anxiolytic or antidepressant properties .
- Research Findings : Compounds with similar structures have demonstrated effects on neuroinflammation and neuroprotection in preclinical models .
| Activity Type | Cell Line/Model | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 7 | |
| Anticancer | A549 (lung cancer) | 6.20 | |
| Neuropharmacology | Neuroinflammatory model | N/A |
Synthesis and Development
The synthesis of This compound involves multi-step organic reactions that integrate thiazole and triazole frameworks through strategic coupling reactions. The optimization of these synthetic pathways is crucial for enhancing yield and purity for subsequent biological testing.
Q & A
Q. What are the optimal multi-step synthesis strategies for this compound, and how can reaction conditions be optimized?
The synthesis involves sequential reactions:
- Thiazole-triazole core formation : Cyclization of thioketones or thioamides with hydrazine derivatives (e.g., hydrazine hydrate) under reflux in ethanol or methanol .
- Piperazine substitution : Nucleophilic aromatic substitution or Mannich reactions using 4-methylpiperazine derivatives, requiring precise temperature control (70–80°C) and catalysts like phosphorus oxychloride .
- Purification : Recrystallization in ethanol/water mixtures or column chromatography to achieve >95% purity . Yield optimization requires adjusting solvent polarity (e.g., PEG-400 for microwave-assisted synthesis) and reaction time (1–4 hours) .
Q. Which spectroscopic methods are critical for structural validation?
- 1H/13C NMR : Confirms proton environments (e.g., triazole C-H at δ 8.2–8.5 ppm, thiazole methyl at δ 2.4–2.6 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C=N at 1600–1650 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~419.5 g/mol) and fragmentation patterns .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility : Test in DMSO (primary solvent) followed by serial dilution in PBS (pH 7.4). Use UV-Vis spectroscopy to quantify solubility limits .
- Stability : Conduct HPLC at 24/48/72 hours under physiological conditions (37°C, pH 7.4) to monitor degradation .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., anticancer vs. anti-inflammatory effects) be resolved?
- Target-specific assays : Use kinase profiling (e.g., EGFR, VEGFR) and cytokine ELISA to differentiate mechanisms .
- Structure-activity relationship (SAR) studies : Modify the piperazine substituent (e.g., 4-methyl vs. 4-ethyl) and compare IC50 values against cell lines (e.g., MCF-7, HeLa) .
- Molecular docking : Model interactions with 14-α-demethylase (PDB: 3LD6) or COX-2 to predict binding affinities .
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action?
- Cellular pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, NF-κB) .
- Radioligand displacement assays : Quantify binding to GPCRs (e.g., serotonin receptors) using [3H]-LSD as a tracer .
- In vivo models : Use murine inflammation (e.g., carrageenan-induced paw edema) or xenograft tumors to validate activity .
Q. How can synthetic byproducts or stereochemical impurities be minimized?
- Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Chiralpak AD-H) .
- Reaction monitoring : Employ TLC or in situ FTIR to detect intermediates (e.g., thioamide intermediates at Rf 0.3–0.5) .
- Catalyst screening : Test palladium/copper catalysts for Suzuki-Miyaura cross-coupling to reduce side products .
Data Contradiction Analysis
Q. How should researchers address variability in reported IC50 values across studies?
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (72 hours) .
- Control for purity : Re-test compounds with HPLC-confirmed purity >98% to exclude impurity-driven artifacts .
- Meta-analysis : Compare datasets using tools like RevMan to identify outliers and adjust for methodological heterogeneity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
